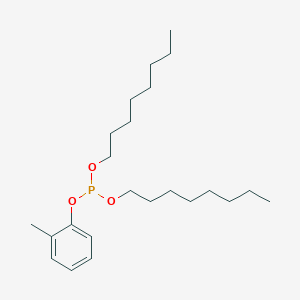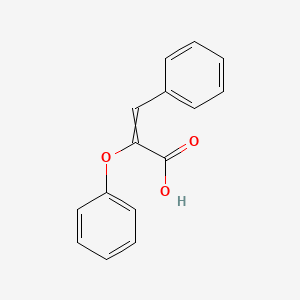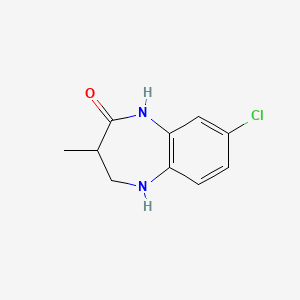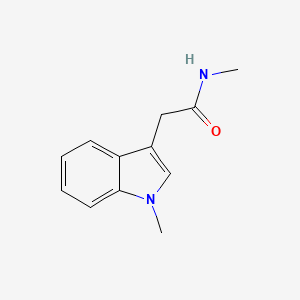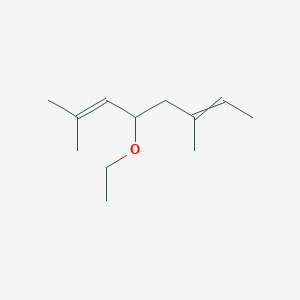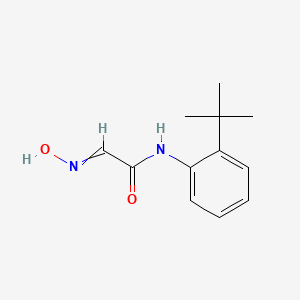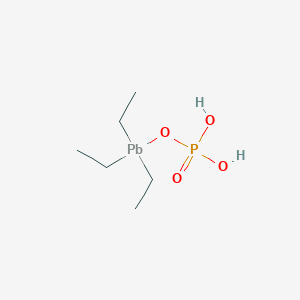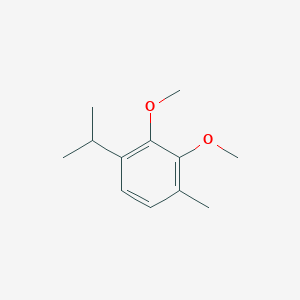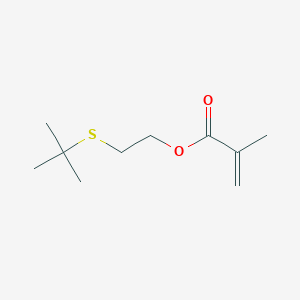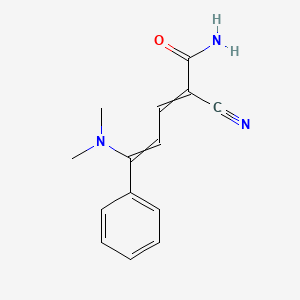
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound belongs to the class of enaminones, which are known for their versatility in synthetic chemistry and their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide typically involves the reaction of cyanoacetamide with vinamidinium salts. One common method involves adding cyanoacetamide to a solution of sodium ethoxide in anhydrous ethanol. The mixture is stirred at room temperature for 30 minutes, then cooled to 0°C. The vinamidinium salt is then slowly added, and the reaction is allowed to proceed for 40 minutes at 0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles due to the presence of the cyano group.
Condensation Reactions: It can participate in Knoevenagel condensation reactions, forming various substituted products.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium ethoxide and nucleophiles like amines. Reaction conditions often involve low temperatures to control the reaction rate and prevent side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Knoevenagel condensation reactions, the products are typically substituted alkenes.
Scientific Research Applications
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide has several applications in scientific research:
Properties
CAS No. |
54818-68-7 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13(11-6-4-3-5-7-11)9-8-12(10-15)14(16)18/h3-9H,1-2H3,(H2,16,18) |
InChI Key |
SQVPRZPJMZLJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
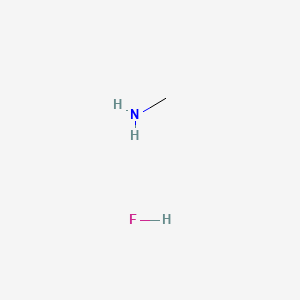
![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)
